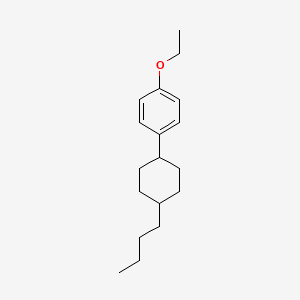

trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene

Description

BenchChem offers high-quality trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-butylcyclohexyl)-4-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O/c1-3-5-6-15-7-9-16(10-8-15)17-11-13-18(14-12-17)19-4-2/h11-16H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWGNKDKZYGDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=CC=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601004821 | |

| Record name | 1-(4-Butylcyclohexyl)-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84540-34-1 | |

| Record name | trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Butylcyclohexyl)-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1-(4-butylcyclohexyl)-4-ethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene CAS 84540-34-1

An In-depth Technical Guide to trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene (CAS 84540-34-1)

Abstract

This technical guide provides a comprehensive scientific overview of trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene (CAS No. 84540-34-1), a key calamitic (rod-shaped) liquid crystal. The molecular architecture, featuring a saturated cyclohexane ring linked to an alkoxy-substituted benzene moiety, imparts the mesogenic properties essential for applications in electro-optical devices.[1] This document details a validated multi-step synthetic pathway, encompassing a palladium-catalyzed Suzuki-Miyaura coupling for core structure assembly and a subsequent Williamson ether synthesis for the terminal alkoxy functionalization. We provide detailed, field-tested protocols for synthesis, purification, and comprehensive analytical characterization by means of spectroscopy (¹H NMR, ¹³C NMR, FT-IR), mass spectrometry (MS), and differential scanning calorimetry (DSC) to confirm thermal mesophase behavior. The discussion emphasizes the causal relationships between molecular structure, synthetic strategy, and the resultant physicochemical properties relevant to researchers in materials science and drug development professionals exploring liquid crystal scaffolds.

Introduction and Molecular Design

trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene is a thermotropic liquid crystal, a state of matter exhibiting properties between those of a conventional liquid and a solid crystal.[2] Its elongated, rigid molecular structure is fundamental to the formation of a nematic liquid crystal phase upon heating.[3] The molecule's design can be deconstructed into three key components:

-

The Saturated Cyclohexyl Ring: The trans-conformation of the 1,4-substituted cyclohexane ring provides a linear, rigid segment that contributes to the rod-like shape, which is critical for liquid crystalline behavior.

-

The Aromatic Core: The central benzene ring provides structural rigidity and facilitates intermolecular π-π interactions, which are crucial for the stability of the mesophase.

-

The Terminal Alkyl/Alkoxy Chains: The n-butyl group on the cyclohexane and the ethoxy group on the phenyl ring enhance the aspect ratio of the molecule and influence key properties such as melting point, clearing point (the temperature at which the material becomes an isotropic liquid), and dielectric anisotropy.

These features make it an important component in liquid crystal mixtures formulated for display applications, where properties like viscosity, optical anisotropy, and a broad nematic temperature range are paramount.[3][4]

Physicochemical and Thermal Properties

The physical and thermal characteristics of a liquid crystal define its suitability for specific applications. The properties for the related compound, 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene, are well-documented and provide a strong reference point.[5][6]

| Property | Value | Source |

| CAS Number | 84540-34-1 | |

| Molecular Formula | C₁₈H₂₈O | Derived |

| Molecular Weight | 260.42 g/mol | Derived |

| Physical Form | White to off-white crystalline solid | [7] |

| Melting Point (Crystal → Nematic) | ~42-53 °C (Expected range) | [6][8] |

| Boiling Point | ~360-375 °C (Predicted) | [8] |

| Density | ~0.92 g/cm³ (Predicted) | [5] |

Synthesis and Mechanistic Rationale

The synthesis of trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene is a multi-step process that requires precise control over stereochemistry and reaction conditions. A robust and scalable approach involves a Suzuki-Miyaura cross-coupling reaction to form the central carbon-carbon bond, followed by a Williamson ether synthesis.[9][10]

Retrosynthetic Analysis

A logical retrosynthetic strategy identifies the key bond disconnections in the target molecule, guiding the design of the forward synthesis. The primary disconnections are the ether C-O bond and the C-C bond between the aromatic and aliphatic rings.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway Workflow

The forward synthesis leverages modern cross-coupling chemistry for efficient C-C bond formation, a cornerstone in the synthesis of advanced materials.[9][11]

Caption: Proposed two-stage synthetic workflow.

Detailed Experimental Protocols

Protocol 3.3.1: Synthesis of trans-4-(4-Butylcyclohexyl)phenol via Suzuki-Miyaura Coupling

This protocol is foundational for creating the core molecular structure. The Suzuki-Miyaura reaction is highly valued for its tolerance of a wide range of functional groups and its reliability.[12]

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-bromophenol (10.0 g, 57.8 mmol), trans-4-butylcyclohexylboronic acid (11.6 g, 63.6 mmol, 1.1 eq), and sodium carbonate (18.4 g, 173.4 mmol, 3.0 eq).

-

Solvent and Degassing: Add a 3:1 mixture of Toluene:Ethanol (100 mL) and water (30 mL). Degas the mixture by bubbling nitrogen through it for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.34 g, 1.16 mmol, 2 mol%).

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After cooling to room temperature, add 100 mL of ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure intermediate phenol.

Protocol 3.3.2: Synthesis of trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene via Williamson Ether Synthesis

This classic Sₙ2 reaction efficiently forms the ether linkage.[10][13] The choice of a polar aprotic solvent like DMF or acetone facilitates the reaction by solvating the cation of the base without solvating the nucleophilic phenoxide ion.

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve the trans-4-(4-butylcyclohexyl)phenol (10.0 g, 40.6 mmol) from the previous step in 100 mL of anhydrous acetone.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 11.2 g, 81.2 mmol, 2.0 eq). The base deprotonates the phenol to generate the more nucleophilic phenoxide.

-

Alkylation: Add ethyl bromide (EtBr, 4.5 mL, 60.9 mmol, 1.5 eq) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux (approximately 56 °C) and stir vigorously for 8-12 hours. Monitor the disappearance of the starting phenol by TLC.

-

Workup: Cool the reaction mixture and filter off the inorganic salts. Rinse the filter cake with acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude residue in diethyl ether (100 mL), wash with 5% aqueous NaOH (2 x 30 mL) to remove any unreacted phenol, followed by water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Final Purification: Recrystallize the resulting solid from ethanol or isopropanol to obtain the final product, trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene, as a white crystalline solid.

Analytical Characterization and Validation

Rigorous analytical testing is required to confirm the identity, purity, and properties of the synthesized compound.

Spectroscopic and Chromatographic Analysis Workflow

Caption: Workflow for analytical validation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The spectra will show distinct signals for the aromatic protons, the trans-cyclohexyl protons (which exhibit characteristic broad multiplets), the aliphatic butyl chain, and the terminal ethoxy group.

| Proton Environment | Expected ¹H Chemical Shift (δ, ppm) |

| Aromatic (Ar-H) | 6.8 - 7.2 |

| Methoxy (Ar-O-CH₂ -CH₃) | ~4.0 (quartet) |

| Cyclohexyl (CH ) | 1.0 - 2.5 (complex multiplets) |

| Methoxy (-O-CH₂-CH₃ ) | ~1.4 (triplet) |

| Butyl Chain (-CH₂CH₂CH₂CH₃) | 0.9 - 1.4 (multiplets and triplet) |

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides confirmation of functional groups. Key expected peaks include C-O-C stretching for the ether (~1245 cm⁻¹), aromatic C=C stretching (~1610, 1500 cm⁻¹), and aliphatic C-H stretching (~2850-2950 cm⁻¹).

-

Mass Spectrometry (MS): GC-MS is used to confirm the molecular weight and assess purity. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 260.42.

-

Differential Scanning Calorimetry (DSC): This is the definitive method for identifying liquid crystal phase transitions. A DSC thermogram will show endothermic peaks corresponding to the crystal-to-nematic and nematic-to-isotropic liquid transitions, confirming the material's mesogenic nature and defining its operational temperature range.

Applications and Functional Insights

trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene is primarily designed for use as a component in nematic liquid crystal mixtures for display technologies (LCDs).[3] Its specific contributions to a mixture include:

-

Broadening the Nematic Range: It helps to maintain the liquid crystal phase over a wide range of operating temperatures.

-

Tuning Optical Anisotropy (Δn): The combination of the saturated cyclohexyl ring and the aromatic core contributes to the overall birefringence of the mixture.

-

Modifying Dielectric Anisotropy (Δε): The ethoxy group provides a modest dipole moment that influences how the molecules align in an electric field, a critical parameter for display switching.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar alkoxy-cyclohexyl-benzene compounds suggest the following precautions:

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15] Avoid inhalation of dust and contact with skin and eyes.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.[17]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

This material is intended for research and development purposes only.

References

- EP0998444B1 - Process for the preparation of 4-tert.

-

trans-1-Butoxy-4-(4-propylcyclohexyl)benzene | C19H30O | CID 583799 - PubChem. (URL: [Link])

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC. (URL: [Link])

-

Propylene glycol methyl ether acetate | C6H12O3 | CID 7946 - PubChem - NIH. (URL: [Link])

-

Full article: Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media - Taylor & Francis. (URL: [Link])

-

Reactions of Grignard Reagents - Master Organic Chemistry. (URL: [Link])

-

Safety Data Sheet: Cyclohexylbenzene - Carl ROTH. (URL: [Link])

-

Propylene glycol methyl ether acetate(PMA) - Solvent - MarChem. (URL: [Link])

-

Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media - ResearchGate. (URL: [Link])

-

The Williamson Ether Synthesis. (URL: [Link])

-

General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC. (URL: [Link])

-

Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Scheme 4. Synthesis of cis and trans-4-tert-butyl cyclohexyl BTCP... - ResearchGate. (URL: [Link])

- EP0742275A1 - Liquid crystal compound and liquid crystal composition containing the same - Google P

-

Grignard Reaction - Organic Chemistry Portal. (URL: [Link])

-

Propylene Glycol Methyl Ether Acetate - CAS 84540-57-8, Liquid Form, Boiling Point 145-146 °C, Melting Point - Tradeindia. (URL: [Link])

-

Liquid crystal - Wikipedia. (URL: [Link])

- EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. (URL: )

-

Williamson ether synthesis - Wikipedia. (URL: [Link])

-

Introduction to Liquid Crystals The study of liquid crystals began in 1888 when an Austrian botanist named Friedrich Reinitzer o. (URL: [Link])

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (URL: [Link])

-

Attempts to Green the Synthesis of Liquid Crystals - White Rose eTheses Online. (URL: [Link])

-

S1 Supporting Information Substituted trans-Stilbenes, Including Analogs of the Natural Product Resveratrol, Inhibit the Human T - AWS. (URL: [Link])

-

Synthesis of substituted benzene and cyclohexanone derivatives - ResearchGate. (URL: [Link])

-

Propylene Glycol Methyl Ether Propionate With Competitive Price | cas no 112 34 5. (URL: [Link])

-

Multi-step Synthesis of Substituted Benzenes - YouTube. (URL: [Link])

-

4-tert-Butylcyclohexyl acetate - the NIST WebBook. (URL: [Link])

-

Analytical Methods - OPUS. (URL: [Link])

-

16.11: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (URL: [Link])

-

Grignard reaction - Wikipedia. (URL: [Link])

-

1-Ethoxy-4-(Trans-4-Propylcyclohexyl)Benzene 98.0%(GC) - Pure Synth. (URL: [Link])

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (URL: [Link])

-

Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (URL: [Link])

-

Synthesis of 3,4-Bis(Butylselanyl)Selenophenes and 4-Alkoxyselenophenes Promoted by Oxone® - MDPI. (URL: [Link])

Sources

- 1. uh.edu [uh.edu]

- 2. Liquid crystal - Wikipedia [en.wikipedia.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. EP0742275A1 - Liquid crystal compound and liquid crystal composition containing the same - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. pure-synth.com [pure-synth.com]

- 7. 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene | 80944-44-1 [sigmaaldrich.com]

- 8. 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene | 84540-32-9 [chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. 4-Ethoxyphenyl trans-4-butylcyclohexanoate | 67589-47-3 [sigmaaldrich.com]

Technical Monograph: 1-Ethoxy-4-(trans-4-butylcyclohexyl)benzene

Executive Summary & Molecular Identity

1-Ethoxy-4-(trans-4-butylcyclohexyl)benzene is a specialized mesogen belonging to the phenylcyclohexane (PCH) class. Primarily utilized as a low-viscosity liquid crystal monomer (LCM) in Thin-Film Transistor (TFT) displays, its structural rigidity and dielectric anisotropy are critical for rapid switching speeds.

Beyond materials science, this molecule serves as a high-value case study for drug development professionals regarding bioisosterism . The trans-1,4-cyclohexylphenyl scaffold is a validated bioisostere for biphenyl moieties, offering enhanced metabolic stability and optimized lipophilicity (LogP) in pharmaceutical candidates.

Chemical Identity Table

| Property | Detail |

| Chemical Name | 1-Ethoxy-4-(trans-4-butylcyclohexyl)benzene |

| Common Abbreviation | PCH-4O2 (Standard LC Nomenclature: P=Phenyl, CH=Cyclohexane, 4=Butyl, O2=Ethoxy) |

| Molecular Formula | C₁₈H₂₈O |

| Molecular Weight | 260.41 g/mol |

| Key Precursor CAS | 88581-00-4 (4-(trans-4-butylcyclohexyl)phenol) |

| Homolog CAS | 80944-44-1 (Propyl analog); 84540-32-9 (Pentyl analog) |

| Core Moiety | trans-1,4-Disubstituted Cyclohexane |

Molecular Architecture & Conformational Analysis

The utility of this molecule dictates that the cyclohexane ring must exist in the chair conformation with both the butyl and phenyl groups in equatorial positions. This trans-diequatorial configuration maximizes linearity, a prerequisite for the formation of stable nematic mesophases and high-affinity receptor binding in medicinal chemistry.

Structural Logic Flow

The following diagram illustrates the structure-property relationship that drives the synthesis of this molecule.

Figure 1: The causal link between stereochemistry and functional material properties.[1]

High-Purity Synthesis Protocol

Objective: Synthesis of pharmaceutical/electronic-grade product (>99.5% purity) via Williamson Etherification. Precursor: 4-(trans-4-butylcyclohexyl)phenol (CAS 88581-00-4).[2][3]

Rationale

Direct alkylation of the phenol is preferred over Friedel-Crafts acylation/alkylation of the benzene ring, which often yields inseparable isomers. Starting with the pre-formed trans-cyclohexylphenol ensures stereochemical integrity is maintained.

Step-by-Step Methodology

Reagents:

-

Substrate: 4-(trans-4-butylcyclohexyl)phenol (1.0 eq)

-

Alkylating Agent: Ethyl Iodide (1.2 eq) or Ethyl Bromide (1.5 eq)

-

Base: Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

-

Solvent: Acetone (reagent grade) or DMF (for faster kinetics)

Protocol:

-

Activation: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-(trans-4-butylcyclohexyl)phenol in Acetone (0.5 M concentration). Add anhydrous K₂CO₃.

-

Reflux: Heat the suspension to reflux (approx. 56°C) for 30 minutes to generate the phenoxide anion.

-

Addition: Add Ethyl Iodide dropwise via a pressure-equalizing addition funnel over 15 minutes.

-

Note: If using Ethyl Bromide, add a catalytic amount of KI (Finkelstein condition) to accelerate the reaction.

-

-

Reaction: Maintain reflux for 6–12 hours.

-

Self-Validating Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The reaction is complete when the starting phenol spot (lower R_f) disappears.

-

-

Workup: Cool to room temperature. Filter off inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude solid from Ethanol or Isopropanol.

-

Target: White crystalline needles.

-

Synthesis Workflow Diagram

Figure 2: Validated synthetic route ensuring retention of trans-stereochemistry.

Physicochemical Characterization

Reliable identification requires confirming both the chemical connectivity and the phase transition behavior.

Spectroscopic Signature (¹H NMR, 400 MHz, CDCl₃)

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.10 | Doublet (J=8.5 Hz) | 2H | Ar-H (meta to OEt) |

| Aromatic | 6.82 | Doublet (J=8.5 Hz) | 2H | Ar-H (ortho to OEt) |

| Ether | 4.01 | Quartet (J=7.0 Hz) | 2H | -O-CH₂ -CH₃ |

| Ether | 1.40 | Triplet (J=7.0 Hz) | 3H | -O-CH₂-CH₃ |

| Cyclohexyl | 2.45 | Triplet of triplets | 1H | Benzylic CH (axial) |

| Alkyl Chain | 0.90 | Triplet | 3H | Terminal -CH₃ |

Thermotropic Properties (Phase Transitions)

Based on the homologous series (Propyl and Pentyl analogs), the Butyl derivative exhibits a monotropic or enantiotropic nematic phase.

-

Melting Point (Cr → N/I): ~45–48 °C (Interpolated from C3 and C5 homologs).

-

Clearing Point (N → I): Distinctive transition from opaque liquid (nematic) to clear liquid (isotropic).

-

Viscosity: Extremely low rotational viscosity (

), making it ideal for fast-response displays.

Applications: Materials & Medicine

A. Liquid Crystal Displays (TFT-LCD)

This molecule acts as a diluent in nematic mixtures. High-performance mixtures (like those in smartphones) are viscous; adding PCH-4O2 reduces the overall viscosity without significantly suppressing the clearing point, enabling faster pixel refresh rates.

B. Medicinal Chemistry (Bioisosterism)

For drug development researchers, this molecule represents a classic Biphenyl Bioisostere .

-

Metabolic Stability: The cyclohexane ring blocks the metabolic "hotspots" often found on biphenyl rings (which are prone to hydroxylation).

-

Solubility: The saturation of the ring disrupts planar pi-stacking, often improving solubility in aqueous media compared to the flat biphenyl analog.

-

Geometry: The trans-cyclohexyl spacer maintains the ~10-12 Å distance between the distal substituents (Butyl and Ethoxy), mimicking the spatial arrangement of para-substituted biphenyls.

References

-

Precursor Synthesis & Properties

-

Source: TCI Chemicals.[4] "4-(trans-4-Butylcyclohexyl)phenol Product Specifications."

-

URL:

-

-

Homolog Characterization (Propyl Analog)

-

Source: Sigma-Aldrich. "1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene Safety & Properties."[1]

-

URL:

-

-

Homolog Characterization (Pentyl Analog)

-

Source: ChemicalBook. "1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene Properties and Melting Point Data."[5]

-

URL:

-

- Source: Eidenschink, R., et al. (Merck Patent). "Substituted Phenylcyclohexanes." Angewandte Chemie International Edition.

Sources

- 1. 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene | 80944-44-1 [sigmaaldrich.com]

- 2. 4-(trans-4-pentylcyclohexyl)phenol | Sigma-Aldrich [sigmaaldrich.com]

- 3. Cyclohexylphenols | Fisher Scientific [fishersci.com]

- 4. 4-(trans-4-Butylcyclohexyl)phenol | 88581-00-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene | 84540-32-9 [chemicalbook.com]

An In-depth Technical Guide to the Properties of PCH-402 Liquid Crystal Monomer

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the liquid crystal monomer PCH-402, also known as 4-(trans-4-butylcyclohexyl)benzonitrile. This document is designed to provide a deep understanding of its fundamental properties, characterization methodologies, and potential applications, particularly in the burgeoning field of drug delivery. We will delve into not just the "what" but the "why" behind the experimental approaches, fostering a deeper appreciation for the intricate science of liquid crystals.

Unveiling PCH-402: A Molecular Portrait

PCH-402 is a calamitic (rod-shaped) thermotropic liquid crystal, meaning it exhibits liquid crystalline phases as a function of temperature.[1][2] Its molecular structure, consisting of a flexible butyl chain, a rigid cyclohexyl ring, and a polar benzonitrile group, is the key to its mesogenic behavior.

| Property | Value | Source |

| Chemical Name | 4-(trans-4-butylcyclohexyl)benzonitrile | [3][4] |

| Synonyms | PCH-402, PCH4 | [5] |

| CAS Number | 61204-00-0 | [3][4] |

| Molecular Formula | C17H23N | [3][4] |

| Molecular Weight | 241.38 g/mol | [3][4] |

| Physical State | White crystalline solid | [3] |

| Purity | >98.0% (by GC) | [3] |

The interplay between the flexible alkyl chain and the rigid core is fundamental to the formation of the nematic phase, the simplest of the liquid crystal phases, where molecules exhibit long-range orientational order but no positional order.[1][2]

Thermal Behavior: The Transition to the Nematic Phase

The defining characteristic of a thermotropic liquid crystal is its phase transitions upon heating. For PCH-402, the transition from a crystalline solid to the nematic liquid crystal phase is a critical parameter.

| Transition | Temperature (°C) | Source |

| Crystal to Nematic (Cr-N) | 41 | [6] |

| Melting Point | 43 | [3] |

This transition can be precisely determined using Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as a function of temperature. The endothermic peak observed on heating corresponds to the energy required to break the crystal lattice and enter the more fluid nematic phase.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 3-5 mg of PCH-402 into an aluminum DSC pan.

-

Sealing: Hermetically seal the pan to prevent sublimation. An empty, sealed pan is used as a reference.

-

Heating/Cooling Cycle:

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point (e.g., 100 °C) to erase any thermal history.

-

Cool the sample at the same rate to a temperature below the crystallization point (e.g., 0 °C).

-

Reheat the sample at the same rate. The second heating scan is typically used for analysis to ensure a consistent thermal history.

-

-

Data Analysis: The onset of the endothermic peak on the second heating scan is taken as the crystal-to-nematic transition temperature.

A key property that is not explicitly found in the literature for PCH-402 is its clearing point , the temperature at which it transitions from the nematic phase to an isotropic liquid. This transition is also observable by DSC as a smaller endothermic peak.

Synthesis of PCH-402: A Plausible Pathway

Characterization of Nematic Properties

A comprehensive understanding of PCH-402 requires the characterization of its key optical and electrical properties in the nematic phase.

Polarized Optical Microscopy (POM)

POM is an indispensable tool for identifying liquid crystal phases. When a thin film of PCH-402 is observed between crossed polarizers, the nematic phase will exhibit a characteristic texture, such as a Schlieren texture with dark brushes corresponding to regions of uniform molecular alignment.

Experimental Protocol: Polarized Optical Microscopy

-

Sample Preparation: A small amount of PCH-402 is melted on a clean glass slide and a coverslip is placed on top to create a thin film.

-

Heating Stage: The slide is placed on a hot stage mounted on the microscope.

-

Observation: The sample is heated above its clearing point and then slowly cooled into the nematic phase. The textures are observed and recorded as a function of temperature.

Birefringence (Δn)

Birefringence is the difference between the extraordinary (ne) and ordinary (no) refractive indices of the material.[10][11][12][13][14] It is a measure of the optical anisotropy and is a crucial parameter for display applications. While specific data for PCH-402 is not available, related PCH compounds exhibit a positive birefringence that decreases with increasing wavelength.[10]

Conceptual Workflow for Birefringence Measurement

Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director.[6][15][16][17] The sign and magnitude of Δε determine how the liquid crystal will align in an electric field. For cyanobiphenyl and related compounds, the strong dipole moment of the cyano group results in a positive dielectric anisotropy.[15]

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure of PCH-402.

Infrared (IR) Spectroscopy

The IR spectrum of PCH-402 would be expected to show characteristic absorption bands for the different functional groups present in the molecule. For comparison, the IR spectrum of the related compound 4-t-butylbenzonitrile shows key peaks.[18]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (nitrile) | ~2230 |

| C-H (aromatic) | ~3000-3100 |

| C-H (aliphatic) | ~2850-2960 |

| C=C (aromatic ring) | ~1600, 1480 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. While specific spectra for PCH-402 are not available, the expected chemical shifts can be predicted based on its structure. The ¹H NMR spectrum of 4-tert-butylbenzonitrile can serve as a reference for the aromatic region.[19]

Application in Drug Delivery: Nematic Liquid Crystal Nanoparticles

A promising application for nematic liquid crystals like PCH-402 is in the formulation of drug delivery systems.[1][2][20][21][22][23][24] Liquid Crystal Nanoparticles (LCNPs) can encapsulate both hydrophobic and hydrophilic drugs, offering advantages such as enhanced bioavailability, controlled release, and protection of the drug from degradation.[2][20][22]

Formation of Nematic Liquid Crystal Nanoparticles

Nematic LCNPs can be formed by dispersing the liquid crystal in an aqueous phase with a surfactant. The hydrophobic core of the nanoparticle, formed by the liquid crystal, can encapsulate lipophilic drugs, while hydrophilic drugs can be adsorbed at the interface.

The potential for targeted drug delivery arises from the ability to functionalize the surface of the LCNPs with targeting ligands.[24] The liquid crystalline nature of the core can also influence the release kinetics of the encapsulated drug.

Characterization of LCNPs

-

Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the size distribution and surface charge of the nanoparticles.

-

Encapsulation Efficiency: The amount of drug successfully encapsulated within the nanoparticles is determined by separating the LCNPs from the unencapsulated drug and quantifying the drug in each fraction.

-

In Vitro Drug Release: The release profile of the drug from the LCNPs is studied over time in a physiologically relevant medium.

Conclusion

References

-

Liquid crystal nanoparticle formulation as an oral drug delivery system for liver-specific distribution. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems. (2025, September 10). Frontiers. Retrieved February 24, 2026, from [Link]

-

Liquid Crystals in Nano Formulations Pave the Way for Advanced Drug Delivery Systems. (n.d.). TIJER.org. Retrieved February 24, 2026, from [Link]

-

Liquid Crystalline Phase & its Pharma Applications. (n.d.). Research and Reviews. Retrieved February 24, 2026, from [Link]

-

Liquid crystal nanoparticles for commercial drug delivery. (n.d.). White Rose Research Online. Retrieved February 24, 2026, from [Link]

-

Stimuli-Responsive Cationic Lyotropic Liquid Crystalline Nanoparticles: Formulation Process, Physicochemical and Morphological Evaluation. (2025, September 15). MDPI. Retrieved February 24, 2026, from [Link]

-

Multifunctional Liquid Crystal Nanoparticles for Intracellular Fluorescent Imaging and Drug Delivery. (2014, June 30). ACS Nano. Retrieved February 24, 2026, from [Link]

-

A high birefringence liquid crystal for lenses with large aperture. (2022, August 26). PMC. Retrieved February 24, 2026, from [Link]

-

trans-4-t-BUTYLCYCLOHEXANOL. (n.d.). Organic Syntheses Procedure. Retrieved February 24, 2026, from [Link]

-

Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. (n.d.). Chin. Phys. B. Retrieved February 24, 2026, from [Link]

-

4-(trans-4-Butylcyclohexyl)benzonitrile (C007B-283764). (n.d.). Cenmed. Retrieved February 24, 2026, from [Link]

-

4-t-Butylbenzonitrile. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]

-

Dielectric and Conductivity Anisotropy in Liquid Crystalline Phases, of Strongly Polar Thioesters. (2025, August 5). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

High Birefringence Liquid Crystals. (2013, September 3). MDPI. Retrieved February 24, 2026, from [Link]

-

Liquid Crystal Operating Principles. (n.d.). Meadowlark Optics. Retrieved February 24, 2026, from [Link]

-

Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

Birefringence Dispersions of Liquid-Crystals. (2026, February 8). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Birefringence in Liquid Crystals. (n.d.). XR Pharmaceuticals Ltd. Retrieved February 24, 2026, from [Link]

-

High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. (2013, September 3). Semantic Scholar. Retrieved February 24, 2026, from [Link]

-

Benzonitrile, 4-(trans-4-butylcyclohexyl)- - Substance Details. (2023, November 1). US EPA. Retrieved February 24, 2026, from [Link]

-

Reduction of a benzonitrile. (2013, December 16). ChemSpider Synthetic Pages. Retrieved February 24, 2026, from [Link]

Sources

- 1. Frontiers | Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems [frontiersin.org]

- 2. Liquid crystal nanoparticle formulation as an oral drug delivery system for liver-specific distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. 61204-00-0 | Trans-4-(4'-n-butylcyclohexyl)-benzonitrile | Tetrahedron [thsci.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-tert-Butylcyclohexanone synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. A high birefringence liquid crystal for lenses with large aperture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. meadowlark.com [meadowlark.com]

- 13. researchgate.net [researchgate.net]

- 14. xph.co.nz [xph.co.nz]

- 15. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 16. researchgate.net [researchgate.net]

- 17. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4-t-Butylbenzonitrile [webbook.nist.gov]

- 19. 4-tert-Butylbenzonitrile(4210-32-6) 1H NMR [m.chemicalbook.com]

- 20. tijer.org [tijer.org]

- 21. ijrti.org [ijrti.org]

- 22. mdpi.com [mdpi.com]

- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 24. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Nomenclature and Synonyms of trans-4-Butyl-1-(4-ethoxyphenyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Context and Significance

trans-4-Butyl-1-(4-ethoxyphenyl)cyclohexane is a disubstituted cyclohexane derivative. Molecules within this structural class are of significant interest in materials science, particularly in the development of liquid crystals. The rigid cyclohexane core, combined with the specific stereochemistry and the nature of its substituents, imparts properties that are crucial for the formation of various liquid crystalline phases. The "trans" configuration, in particular, leads to a more linear and rigid molecular shape compared to its "cis" counterpart, which is a key factor in achieving the necessary molecular packing for liquid crystal applications. Understanding the precise nomenclature and recognizing its various synonyms are fundamental for researchers navigating patents, chemical supplier databases, and the scientific literature.

Compound Identification

For unambiguous identification in a laboratory or procurement setting, it is essential to use standardized identifiers. The most critical of these is the Chemical Abstracts Service (CAS) Registry Number, which is unique to this specific chemical structure.

| Identifier | Value | Source |

| CAS Number | 84473-39-2 | N/A |

| Molecular Formula | C₁₈H₂₈O | N/A |

| Molecular Weight | 260.42 g/mol | N/A |

Synonyms and Common Nomenclature

In literature and commercial listings, trans-4-Butyl-1-(4-ethoxyphenyl)cyclohexane may be referred to by several different names. This variation can arise from different nomenclature systems or historical naming conventions. Recognizing these synonyms is crucial for conducting comprehensive literature searches and sourcing the material.

| Type | Name |

| Systematic Name | 1-(trans-4-Butylcyclohexyl)-4-ethoxybenzene |

| Common Synonym | trans-1-(4-Ethoxyphenyl)-4-butylcyclohexane |

| Depositor-Supplied Synonym | 4-Butyl-1-(4-ethoxyphenyl)cyclohexane (trans) |

Decoding the IUPAC Nomenclature

The systematic name, 1-(trans-4-Butylcyclohexyl)-4-ethoxybenzene , is derived following the rules set by the International Union of Pure and Applied Chemistry (IUPAC). A step-by-step breakdown clarifies the logic behind its construction.

-

Identify the Parent Structure: The molecule contains both a benzene ring and a cyclohexane ring. According to IUPAC rules, when a benzene ring is substituted with an alkyl group containing more than six carbons or a complex substituent, the benzene ring is often treated as a substituent (phenyl). However, in this case, due to the functional group (ethoxy), the benzene derivative is named as the parent. The parent name is benzene .

-

Name the Principal Substituents:

-

An ethoxy group (-OCH₂CH₃) is attached to the benzene ring.

-

A substituted cyclohexane ring is also attached to the benzene ring.

-

-

Numbering the Parent (Benzene) Ring: The two substituents are in a para (1,4) arrangement on the benzene ring. The position of the more complex substituent (the butylcyclohexyl group) is assigned locant '1', and the ethoxy group is assigned locant '4'. This gives the base name 1-(...cyclohexyl)-4-ethoxybenzene .

-

Naming the Cyclohexyl Substituent:

-

The cyclohexane ring has a butyl group (-CH₂CH₂CH₂CH₃) attached to it.

-

The point of attachment to the parent benzene ring is carbon 1 of the cyclohexane ring. The butyl group is on carbon 4. This makes it a 4-Butylcyclohexyl group.

-

-

Specifying Stereochemistry (cis/trans): The relationship between the two substituents on the cyclohexane ring (the point of attachment to the benzene ring and the butyl group) is critical. They are on opposite sides of the ring's plane, which is designated by the prefix trans .[1][2][3] This is crucial as the cis-isomer would have different physical properties. The full name for the substituent is therefore (trans-4-Butylcyclohexyl) .

-

Assembling the Final Name: Combining the parts gives the full, unambiguous IUPAC name: 1-(trans-4-Butylcyclohexyl)-4-ethoxybenzene .

Visualization of Nomenclature Hierarchy

The following diagram illustrates the relationship between the parent structures, substituents, and the final systematic name, providing a clear visual guide to the compound's nomenclature.

Caption: Logical flow for the IUPAC naming of the topic compound.

Conclusion

A disciplined approach to chemical nomenclature is indispensable in research and development. For trans-4-Butyl-1-(4-ethoxyphenyl)cyclohexane, the IUPAC name 1-(trans-4-Butylcyclohexyl)-4-ethoxybenzene provides an unambiguous descriptor of its structure, including its critical stereochemistry. Researchers should be familiar with this systematic name as well as its common synonyms to ensure accurate communication, literature review, and material sourcing. The use of the CAS number, 84473-39-2, remains the most reliable method for avoiding ambiguity across different databases and suppliers.

References

-

MilliporeSigma. (n.d.). 4-Ethoxyphenyl trans-4-butylcyclohexanoate. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (trans,trans)-4-Butyl-4'-propyl-1,1'-bicyclohexyl. PubChem. Retrieved February 24, 2026, from [Link]

-

Quora. (2018, December 27). What is the IUPAC name of Tert-butylcyclohexane?. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Butyl-4-ethylcyclohexane. PubChem. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one. PubChem. Retrieved February 24, 2026, from [Link]

-

The Organic Chemistry Tutor. (2016, December 22). Naming Cycloalkanes With Substituents, Cis & Trans, Bicyclo Alkane Nomenclature. YouTube. Retrieved February 24, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). trans-1-tert-butyl-4-methylcyclohexane. NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Diethylpyrazine. PubChem. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Studies on cyclohexane derivatives. Part VI: cis- and trans-1,4-Di-t-butylcyclohexane. Preparation and properties. Retrieved February 24, 2026, from [Link]

Sources

Technical Whitepaper: Phenylcyclohexane Liquid Crystal Homologous Series PCH-nO2

The following technical guide details the Phenylcyclohexane (PCH) Liquid Crystal Homologous Series PCH-nO2 , specifically focusing on the 1-ethoxy-4-(trans-4-alkylcyclohexyl)benzene derivatives.

Executive Summary

The PCH-nO2 series (Phenylcyclohexane-n-Ethoxy) represents a critical class of nematic liquid crystals characterized by the 1-(trans-4-alkylcyclohexyl)-4-ethoxybenzene core structure. Unlike their cyano-terminated counterparts (PCH-n), the PCH-nO2 series exhibits low polarity, weak dielectric anisotropy (

These properties make PCH-nO2 compounds indispensable as diluents in modern Active Matrix Thin-Film Transistor (AM-LCD) mixtures. They function primarily to reduce the overall viscosity of the mixture, thereby improving the response time of the display without destabilizing the nematic phase or introducing ionic impurities.

Molecular Architecture & Nomenclature

The nomenclature PCH-nO2 follows the standard industry convention (often associated with Merck/EM codes):

-

PCH: Phenylcyclohexane core.

-

n: Represents the alkyl chain length on the cyclohexane ring (e.g., 3 = propyl, 5 = pentyl).

-

O2: Represents the alkoxy tail on the phenyl ring, specifically an ethoxy group (-OC

H

Structural Formula

Generic Structure:

Key Molecular Features:

-

Rigid Core: The trans-1,4-cyclohexylene ring connected to a 1,4-phenylene ring provides the necessary mesogenic aspect ratio.

-

Conformation: The trans configuration of the cyclohexane ring is thermodynamically required for liquid crystallinity; the cis isomer is non-mesogenic (isotropic).

-

Electronic Properties: The ethoxy tail acts as a weak electron donor, resulting in low birefringence (

) and near-zero dielectric anisotropy.

Synthesis & Purification Protocols

The synthesis of PCH-nO2 compounds requires precise stereochemical control to maximize the yield of the trans isomer. The industrial standard involves a Grignard coupling followed by catalytic hydrogenation.

Synthetic Pathway

The following Graphviz diagram illustrates the critical reaction steps from raw materials to the purified mesogen.

Figure 1: Synthetic workflow for PCH-nO2 liquid crystals. The critical step is the isomerization/purification to remove the non-mesogenic cis-isomer.

Detailed Protocol (Example: PCH-3O2)

Objective: Synthesis of 1-ethoxy-4-(trans-4-propylcyclohexyl)benzene.

-

Grignard Formation: React 4-bromo-ethoxybenzene (1.1 eq) with Magnesium turnings in dry THF under

atmosphere to generate the Grignard reagent. -

Coupling: Add 4-propylcyclohexanone (1.0 eq) dropwise at 0°C. Stir for 2 hours, then quench with dilute HCl. Extract the tertiary alcohol.

-

Dehydration: Reflux the crude alcohol in toluene with a catalytic amount of p-Toluenesulfonic acid (p-TSA) using a Dean-Stark trap until water evolution ceases. This yields 1-ethoxy-4-(4-propylcyclohex-1-enyl)benzene.

-

Hydrogenation: Dissolve the alkene in ethyl acetate/ethanol (1:1). Hydrogenate over 5% Pd/C at 3-5 bar

pressure until uptake ceases. -

Isomerization: The product is often a cis/trans mixture (approx 60:40). Treat with potassium tert-butoxide in DMF or isomerize under acidic conditions to enrich the thermodynamic trans isomer.

-

Purification: Recrystallize from ethanol at low temperature (-20°C) to isolate the pure trans-PCH-3O2.

Phase Behavior & Physical Properties[3]

The PCH-nO2 series exhibits enantiotropic nematic phases, though the melting points are relatively low, making them ideal for room-temperature mixtures.

Phase Transition Temperatures

The following table summarizes the phase behavior for key homologues.

| Code | Structure (n, O2) | Melting Point ( | Clearing Point ( | Phase Sequence |

| PCH-3O2 | Propyl / Ethoxy | 42.0 °C | 54.0 °C | Cr |

| PCH-5O2 | Pentyl / Ethoxy | ~35.0 °C | ~58.0 °C | Cr |

| PCH-3O4 | Propyl / Butoxy* | 46.0 °C | 48.0 °C | Cr |

Note: PCH-3O4 is included for comparison. Data synthesized from multiple literature sources [1, 2].

Physical Constants (at 20°C)

-

Birefringence (

):-

Significance: Ideal for matching the cell gap in First Minimum TN modes where

.

-

-

Dielectric Anisotropy (

):-

Significance: Non-polar nature prevents ionic trapping and reduces image sticking in TFT displays.

-

-

Viscosity (

): Extremely low (~15-20 mPa·s).-

Significance: The primary functional driver for including PCH-nO2 in mixtures.

-

Experimental Characterization Logic

To ensure the integrity of the synthesized material, a dual-verification system using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) is required.

Characterization Workflow

Figure 2: Logic flow for validating the mesogenic properties of PCH-nO2.

Protocol: Texture Identification

-

Preparation: Sandwich 2 mg of sample between two untreated glass slides.

-

Heating: Heat to isotropic phase (

). -

Cooling: Cool at 1°C/min.

-

Observation: Watch for the emergence of "droplets" that coalesce into a Schlieren texture (characteristic of Nematic phases) or a Focal Conic Fan texture (characteristic of Smectic phases, though less common in pure short-chain PCH-nO2).

-

Note: PCH-nO2 typically exhibits a classic nematic marble/schlieren texture.

-

Applications in Drug Development & Materials Science

While primarily used in displays, the phenylcyclohexane core is a privileged scaffold in drug discovery due to its lipophilicity and metabolic stability.

-

LCD Mixtures: PCH-nO2 is used as a "viscosity modifier." In a typical TFT mixture, 10-20% of PCH-3O2 can reduce the rotational viscosity by 30%, significantly improving switching speed (

). -

Bio-isosteres: In medicinal chemistry, the trans-phenylcyclohexane motif is often used as a rigid, lipophilic spacer to replace biphenyls, improving solubility and reducing aromatic ring count (improving Fsp3 score).

References

-

Merck Patent GmbH. (1999). Liquid-crystalline medium and its use. Patent WO1999050210A1. Link

-

Sigma-Aldrich. (2025). 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene Product Specification. Link

-

Eidenschink, R. (1980). Properties of Dyes for Liquid Crystal Displays. Nematel. Link

-

BenchChem. (2025). Synthesis and Properties of Phenylcyclohexane Derivatives. Link

-

PureSynth. (2025). Certificate of Analysis: 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene. Link

Sources

An In-depth Technical Guide to trans-1-(4-butylcyclohexyl)-4-ethoxybenzene: Molecular Characteristics, Synthesis, and Applications

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of trans-1-(4-butylcyclohexyl)-4-ethoxybenzene, a member of the 4-alkoxy-4'-alkyl-1,1'-cyclohexylbenzene family of liquid crystals. This document details its molecular formula and weight, explores its physicochemical properties, outlines a representative synthetic pathway and methods for its characterization, and discusses its primary applications in materials science.

Molecular Identity and Properties

trans-1-(4-butylcyclohexyl)-4-ethoxybenzene is a calamitic (rod-shaped) liquid crystal, a class of materials that exhibit properties between those of conventional liquids and solid crystals. Its elongated molecular structure is a key determinant of its liquid crystalline behavior.

Chemical Formula and Molecular Weight

The chemical structure of trans-1-(4-butylcyclohexyl)-4-ethoxybenzene consists of three main components: a butyl-substituted cyclohexane ring, a central benzene ring, and an ethoxy group. The trans configuration indicates that the butyl and the ethoxybenzene groups are on opposite sides of the cyclohexane ring.

The molecular formula is determined by summing the constituent atoms:

-

Ethoxy group (C₂H₅O): 2 Carbon, 5 Hydrogen, 1 Oxygen

-

Benzene ring (C₆H₄): 6 Carbon, 4 Hydrogen (disubstituted)

-

Cyclohexane ring (C₆H₁₀): 6 Carbon, 10 Hydrogen (disubstituted)

-

Butyl group (C₄H₉): 4 Carbon, 9 Hydrogen

This summation yields a chemical formula of C₁₈H₂₈O .

The molecular weight is calculated from the atomic weights of its constituent elements:

-

Carbon: 18 x 12.011 g/mol = 216.198 g/mol

-

Hydrogen: 28 x 1.008 g/mol = 28.224 g/mol

-

Oxygen: 1 x 15.999 g/mol = 15.999 g/mol

The resulting molecular weight is 260.421 g/mol .

Physicochemical Properties

| Property | Predicted Value/Range | Rationale for Prediction |

| Melting Point | 40-60 °C | Homologous compounds with shorter (propyl) and longer (pentyl) alkyl chains exhibit melting points in this range.[1] |

| Boiling Point | > 350 °C | High molecular weight and structural complexity lead to high boiling points. The boiling point of the propyl analog is reported as 345.3°C.[2] |

| Density | ~0.93 g/cm³ | Similar to the density of the propyl analog (0.928 g/cm³).[2] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents (e.g., toluene, hexane). | The molecule is predominantly nonpolar due to the hydrocarbon chains and aromatic ring. |

Synthesis and Characterization

The synthesis of trans-1-(4-butylcyclohexyl)-4-ethoxybenzene is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity.

Representative Synthetic Pathway

A common approach to synthesizing compounds of this class involves the initial formation of the substituted cyclohexylbenzene core, followed by etherification. One plausible route is a Friedel-Crafts acylation, followed by reduction and etherification.

Sources

An In-depth Technical Guide to Thermotropic Nematic Liquid Crystals Containing Ethoxy Groups

Introduction: The Significance of the Ethoxy Group in Nematic Liquid Crystals

Thermotropic liquid crystals represent a fascinating state of matter, exhibiting properties between those of a conventional liquid and a solid crystal.[1][2] These materials are composed of anisotropic, or rod-shaped, molecules that, within a specific temperature range, possess long-range orientational order but lack long-range positional order.[1][3] The nematic phase is the simplest of these, characterized by molecules that, on average, align their long axes along a common direction known as the director.[1][4] This delicate balance of order and fluidity is the foundation for their widespread application, most notably in liquid crystal displays (LCDs).[5][6][7]

The properties of a liquid crystal are exquisitely sensitive to its molecular architecture. Small modifications to the molecular structure can dramatically alter the temperature range of the nematic phase, its viscosity, and its anisotropic optical and dielectric properties.[8] Among the various chemical substituents used to fine-tune these properties, the ethoxy group (-OC₂H₅) holds a position of particular importance.

This guide provides an in-depth technical exploration of thermotropic nematic liquid crystals containing ethoxy groups. We will delve into the causal relationship between the inclusion of the ethoxy group and the resulting material properties, discuss synthesis and characterization methodologies from a practical standpoint, and explore their relevance in modern technology.

Molecular Design Principles: The Role of the Ethoxy Substituent

The decision to incorporate an ethoxy group into a calamitic (rod-like) mesogen is a strategic one, driven by the predictable influence it exerts on key molecular parameters.[9] This influence stems from a combination of steric and electronic effects that directly impact the intermolecular forces governing the liquid crystalline state.

1. Influence on Molecular Shape and Packing: The ethoxy group, being larger than a methoxy group (-OCH₃), adds steric bulk to the terminal end of the mesogenic core. This can disrupt the close packing that favors the formation of more ordered smectic phases, thereby promoting or stabilizing the desired nematic phase.[10] The "bent" nature of the C-O-C bond in the ethoxy group can also subtly alter the overall linearity of the molecule, which in turn affects the nematic-isotropic transition temperature (TNI).[11]

2. Electronic Effects and Dielectric Anisotropy: The oxygen atom in the ethoxy group is electronegative, creating a dipole moment. The orientation of this dipole relative to the long molecular axis is critical. In many designs, the ethoxy group contributes to a large longitudinal dipole moment, which is a key factor in achieving a high positive dielectric anisotropy (Δε).[12] Dielectric anisotropy is the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director (Δε = ε∥ - ε⊥).[12][13] A large, positive Δε is essential for the operation of the common twisted nematic (TN) and in-plane switching (IPS) LCDs, as it allows the molecules to be reoriented by a relatively low electric field.[14][15]

3. Comparison with Other Alkoxy Groups: In homologous series of alkoxy-substituted liquid crystals, a predictable trend is often observed. As the alkyl chain length increases from methoxy to ethoxy and beyond, the melting points and nematic-isotropic transition temperatures often exhibit an "odd-even" effect.[16] Generally, the ethoxy group provides a favorable balance, offering a wider nematic range compared to the methoxy analogue without the increased tendency for smectic phase formation seen with much longer chains.[9]

Synthesis Strategies: The Williamson Ether Synthesis

A common and highly effective method for introducing an ethoxy group onto a phenolic core, a frequent component of liquid crystal structures, is the Williamson ether synthesis.[17][18][19] This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction.[18]

Causality in Protocol Choice: The Williamson ether synthesis is favored for its versatility, high yields, and the fact that it proceeds under relatively straightforward conditions.[19][20] The reaction involves an alkoxide ion, which is a potent nucleophile, attacking a primary alkyl halide.[17] For synthesizing ethoxy-containing mesogens, a phenol precursor is deprotonated to form a phenoxide, which then attacks an ethyl halide (like ethyl bromide or ethyl iodide) to form the desired ether linkage.

Experimental Protocol: Synthesis of 4'-Ethoxy-4-cyanobiphenyl

This protocol details the synthesis of a representative ethoxy-containing nematic liquid crystal.

Materials:

-

4'-Hydroxy-4-cyanobiphenyl

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Ethyl Iodide (C₂H₅I)

-

Acetone, anhydrous

-

Dichloromethane

-

Hexane

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4'-Hydroxy-4-cyanobiphenyl (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents). Add anhydrous acetone to create a stirrable suspension.

-

Scientist's Insight: Potassium carbonate is chosen as the base because it is strong enough to deprotonate the phenol but is not so harshly basic that it would promote side reactions. Acetone is a suitable polar aprotic solvent that facilitates the SN2 reaction.

-

-

Nucleophilic Attack: Add ethyl iodide (1.2 equivalents) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Self-Validation: The disappearance of the starting phenol spot on the TLC plate indicates the reaction is proceeding towards completion.

-

-

Workup: After cooling to room temperature, filter the mixture to remove the potassium carbonate. Evaporate the acetone from the filtrate under reduced pressure.

-

Extraction: Dissolve the resulting crude solid in dichloromethane and wash with water (2x) and brine (1x) in a separatory funnel to remove any remaining inorganic salts.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield the final product as a white crystalline solid.[20]

Synthesis and Characterization Workflow

The overall process from starting materials to a fully characterized liquid crystal is a systematic workflow.

Caption: Workflow for the synthesis and characterization of an ethoxy-containing liquid crystal.

Characterization and Phase Behavior

Once synthesized and purified, the material must be rigorously characterized to determine its liquid crystalline properties. The two primary techniques for identifying thermotropic phases are Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[1][8]

Polarized Optical Microscopy (POM)

POM is used to visually identify the anisotropic liquid crystal phases.[4][21] When a nematic liquid crystal is viewed between crossed polarizers, it exhibits birefringence, appearing bright against a dark background.[22] The characteristic textures observed upon heating and cooling provide a definitive identification of the nematic phase.

Experimental Protocol: POM Analysis

-

Place a small sample of the synthesized compound on a clean microscope slide.

-

Cover with a coverslip.

-

Position the slide on a hot stage attached to the polarized light microscope.

-

Heat the sample above its melting point until it becomes an isotropic liquid (the view will become completely dark).

-

Slowly cool the sample. At the isotropic-to-nematic transition temperature, birefringent droplets will nucleate and grow.

-

Upon further cooling, these droplets will coalesce to form a characteristic texture, often a "Schlieren" texture, which is distinguished by dark brushes or "disclinations".[3][23] This texture confirms the presence of a nematic phase.[24]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to precisely measure the temperatures and enthalpies of phase transitions.[23] It provides quantitative data that complements the qualitative observations from POM.

Experimental Protocol: DSC Analysis

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well into the isotropic phase.

-

Cool the sample at the same rate back to room temperature.

-

Perform a second heating scan to ensure thermal history is removed.

-

The resulting thermogram will show peaks corresponding to phase transitions. The peak onset temperature is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition (ΔH).

Data Presentation: Phase Transitions of a Homologous Series

The table below shows typical data for a homologous series of 4'-alkoxy-4-cyanobiphenyls, illustrating the effect of increasing the alkoxy chain length, including the ethoxy member.

| Terminal Group (R) | Abbreviation | Crystal to Nematic/Smectic T (°C) | Nematic to Isotropic T (°C) | Nematic Range (°C) |

| Methoxy (-OCH₃) | 1OCB | 101 (Cr-SmA) | 115 (SmA-N), 128 (N-I) | 13 |

| Ethoxy (-OC₂H₅) | 2OCB | 95 (Cr-N) | 135 (N-I) | 40 |

| Propoxy (-OC₃H₇) | 3OCB | 88 (Cr-N) | 124 (N-I) | 36 |

| Butoxy (-OC₄H₈) | 4OCB | 79 (Cr-SmA) | 105 (SmA-N), 119 (N-I) | 14 |

Note: Data is representative and illustrates general trends. Actual values can vary.

As seen in the table, the ethoxy-substituted compound (2OCB) often provides a wider and more accessible nematic range compared to its immediate neighbors, making it a highly useful mesogen.

Anisotropic Properties and Their Significance

The utility of nematic liquid crystals in devices stems from their anisotropy, particularly their dielectric and optical anisotropy. The ethoxy group plays a crucial role in defining these properties.

Caption: Influence of the ethoxy group on key anisotropic properties and device performance.

Dielectric Anisotropy (Δε): As mentioned, the ethoxy group contributes to the overall molecular dipole moment. For a calamitic molecule with a terminal cyano (-CN) group and a terminal ethoxy group, the dipole moments of these two groups align along the long molecular axis, resulting in a large positive Δε.[25] This is the most critical parameter for electro-optic switching in LCDs.[12][26] A material with a high positive Δε can be reoriented by a lower voltage (lower threshold voltage), which is crucial for energy-efficient displays.[26]

Optical Anisotropy (Δn) or Birefringence: This is the difference between the refractive indices for light polarized parallel (nₑ) and perpendicular (nₒ) to the director. The π-electrons in the aromatic rings of the mesogenic core are the primary contributors to birefringence. The ethoxy group can subtly influence the electron density and polarizability of the molecule, thereby affecting the overall birefringence.[27] This property is fundamental to how LCDs modulate light to create an image.[22]

Conclusion and Future Outlook

Thermotropic nematic liquid crystals containing ethoxy groups are foundational materials in modern technology, particularly for display applications. The ethoxy group is not merely an arbitrary substituent; it is a carefully chosen functional group that provides a powerful means to engineer the physical properties of the mesogen. It offers a strategic balance of steric and electronic effects that allow for the optimization of the nematic phase range, dielectric anisotropy, and other critical parameters. Understanding the causal links between this specific molecular feature and the resulting bulk properties is essential for the rational design of new and improved liquid crystalline materials for next-generation displays, sensors, and optical communication devices.[28][29] Future research will likely focus on incorporating ethoxy groups into more complex molecular architectures, including bent-core and reactive mesogens, to unlock novel phases and functionalities.[5]

References

- Controlling the Nematic Liquid Crystallinity of Cellulose Nanocrystals with an Alcohol Ethoxy Sulfonate Surfactant.

- design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Semantic Scholar.

- Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. PMC.

- Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applic

- Prediction of the phase transition temperatures of functional nanostructured liquid crystals: a machine learning method based on small data for the design of self-assembled m

- 3.014 Materials Laboratory November 16-21, 2005 Lab Week 3 – Module γ1 DSC and Polarized light microscopy study of liquid crystals. Instructor: Gretchen DeVries.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- Application of Reactive Liquid Crystal in Liquid Crystal Display. CIOCoverage.

- Structure-Property relationships of emulsifiers for liquid crystal form

- Dielectric and Conductivity Anisotropy in Liquid Crystalline Phases, of Strongly Polar Thioesters.

- Synthesis of Liquid Crystals. University of Colorado Boulder.

- 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts.

- The influence of molecular shape and electronic properties on the formation of the ferroelectric nem

- Williamson ether synthesis. Wikipedia.

- Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B.

- Structure–Property Relationships in Auxetic Liquid Crystal Elastomers—The Effect of Spacer Length. MDPI.

- Phase transitions in liquid crystals. Stanford University.

- The many applications of liquid crystal technology. SpotSee.

- Impact of Dispersion of Nanoscale Particles on the Properties of Nem

- A Molecular Field Approach to Pressure Induced Phase Transitions in Liquid Crystals. arXiv.

- Dielectric anisotropy changes in MBBA liquid crystal doped with barium titan

- Thermotropic Liquid Crystals How They Assist Chemical Synthesis. DAKEN CHEM.

- Controlling the Nematic Liquid Crystallinity of Cellulose Nanocrystals with an Alcohol Ethoxy Sulfon

- The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls.

- Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals

- Transitions through critical temperatures in nematic liquid crystals.

- Liquid crystal technology, a key technology for flexible display. EEWorld.

- Williamson Ether Synthesis. University of California, Irvine.

- Liquid Crystals (all content). DoITPoMS - University of Cambridge.

- The Influence of Disorder on Thermotropic Nematic Liquid Crystals Phase Behavior. MDPI.

- Chiral hydroxypropyl cellulose and nanocellulose liquid crystal structural and phase behavior elucidation and their photonic elastomer advanced manufacturing – A Review. BioResources.

- The influence of the benzimidazole-based nematic liquid crystals containing ethynyl and difluoro-substitution on mesomorphic and birefringence properties.

- Williamson Ether Synthesis reaction. BYJU'S.

- What Are the Different Types of LCD Fluid and How Do They Affect Your Display?. Panox Display.

- Special Emphasis on Liquid Crystal Displays (LCDs). JETIR.

- Full article: Liquid crystal textures: an overview. Taylor & Francis Online.

- 18.2: Preparing Ethers. Chemistry LibreTexts.

- Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications.

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. Chiral hydroxypropyl cellulose and nanocellulose liquid crystal structural and phase behavior elucidation and their photonic elastomer advanced manufacturing – A Review :: BioResources [bioresources.cnr.ncsu.edu]

- 3. doitpoms.ac.uk [doitpoms.ac.uk]

- 4. tandfonline.com [tandfonline.com]

- 5. ciocoverage.com [ciocoverage.com]

- 6. spotsee.io [spotsee.io]

- 7. jetir.org [jetir.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 13. researchgate.net [researchgate.net]

- 14. Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications [mdpi.com]

- 15. What Are the Different Types of LCD Fluid and How Do They Affect Your Display? - OLED/LCD Supplier [panoxdisplay.com]

- 16. arxiv.org [arxiv.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 19. byjus.com [byjus.com]

- 20. gold-chemistry.org [gold-chemistry.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Controlling the Nematic Liquid Crystallinity of Cellulose Nanocrystals with an Alcohol Ethoxy Sulfonate Surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. dakenam.com [dakenam.com]

- 29. en.eeworld.com.cn [en.eeworld.com.cn]

Methodological & Application

Synthesis of a Nematic Liquid Crystal: A Detailed Guide to trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene

Abstract

This comprehensive application note provides a detailed, three-step protocol for the synthesis of the nematic liquid crystal, trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene, commencing from 4-butylcyclohexanone. The synthetic pathway employs a Wittig reaction to form the core carbon-carbon double bond, followed by a stereoselective catalytic hydrogenation to establish the desired trans-cyclohexyl stereochemistry, and concludes with a Williamson ether synthesis to introduce the terminal ethoxy group. This guide is intended for researchers and professionals in organic synthesis, materials science, and drug development, offering not only a step-by-step experimental procedure but also in-depth explanations of the underlying chemical principles and critical operational parameters. Emphasis is placed on ensuring scientific integrity through validated methodologies, comprehensive safety protocols, and robust characterization of all intermediates and the final product.

Introduction

Liquid crystals are a fascinating state of matter that exhibit properties between those of a conventional liquid and a solid crystal. Their unique ability to be manipulated by electric fields has led to their widespread use in display technologies, such as in liquid crystal displays (LCDs). The molecule trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene is a classic example of a nematic liquid crystal, characterized by its rod-like molecular structure which allows for long-range orientational order. The synthesis of such molecules with high purity and specific stereochemistry is crucial for their performance in technological applications. This guide provides a robust and reproducible methodology for the synthesis of this important liquid crystal.

Overall Synthetic Scheme

The synthesis of trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene from 4-butylcyclohexanone is a multi-step process that can be logically divided into three key transformations. The following diagram illustrates the overall synthetic workflow.

Caption: Overall workflow for the synthesis of the target liquid crystal.

Part 1: Step-by-Step Experimental Protocols

Step 1: Wittig Reaction - Synthesis of 1-Butyl-4-(4-ethoxybenzylidene)cyclohexane

The initial step involves the formation of a carbon-carbon double bond via the Wittig reaction, which couples the 4-butylcyclohexanone with a phosphorus ylide derived from 4-ethoxybenzyl bromide.

Reaction Scheme:

Application Note: Stereoselective Synthesis of trans-Phenylcyclohexanes

Executive Summary